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Compound of Interest

Compound Name: Phenallymal

Cat. No.: B1218993

Alphenal: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alphenal, also known as 5-allyl-5-phenylbarbituric acid, is a barbiturate derivative with notable
anticonvulsant properties. This document provides an in-depth technical overview of Alphenal,
encompassing its chemical structure, physicochemical and pharmacological properties, and the
underlying mechanism of action. Detailed experimental protocols for its synthesis, analysis, and
anticonvulsant evaluation are presented. Furthermore, this guide illustrates the key signaling
pathways affected by Alphenal, offering a valuable resource for researchers in pharmacology
and drug development.

Chemical Structure and Properties

Alphenal is a derivative of barbituric acid with an allyl and a phenyl group substituted at the 5-
position.

Chemical Identifiers
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Identifier Value

5-phenyl-5-prop-2-enyl-1,3-diazinane-
2,4,6-trione

IUPAC Name

5-allyl-5-phenylbarbituric acid, Alphenal,
Other Names yi-o-pheny P

Prophenal
CAS Number 115-43-5
Chemical Formula C13H12N203

| SMILES | C=CCC1(C(=0)NC(=0)NC1=0)c2cceee? |

Physicochemical Properties

A comprehensive summary of the physicochemical properties of Alphenal is provided below.
Data for related barbiturates, Phenobarbital and Barbital, are included for comparative

purposes.
Phenobarbital (for Barbital (for
Property Alphenal . .
comparison) comparison)
Molar Mass 244.25 g/mol 232.24 g/mol 184.19 g/mol
Melting Point Data not available 174-178 °C 188-192 °C
pKa Data not available 7.3 7.8
logP Data not available 1.47 0.65
Water Solubility Poor 1 mg/mL 4.6 mg/mL
- Soluble in DMF and Freely soluble in )
Solubility Soluble in hot water
DMSO (1 mg/mL) ethanol
Pharmacology

Mechanism of Action
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Alphenal, as a member of the barbiturate class, exerts its primary pharmacological effects by
modulating the activity of the y-aminobutyric acid type A (GABA-A) receptor, the principal
inhibitory neurotransmitter receptor in the central nervous system.[1] Barbiturates bind to a
specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself. This
binding potentiates the effect of GABA by increasing the duration of the chloride channel
opening.[1] The influx of chloride ions leads to hyperpolarization of the neuronal membrane,
making it more difficult for the neuron to fire an action potential, thus resulting in central
nervous system depression.

At higher concentrations, barbiturates can also directly activate the GABA-A receptor and
inhibit glutamate receptors, further contributing to their sedative and anticonvulsant effects.[2]

Pharmacodynamics

The primary pharmacodynamic effect of Alphenal is its anticonvulsant activity. While specific
quantitative data on its binding affinity (Kd or Ki) and efficacy (ECso or ICso) for the GABA-A
receptor are not readily available in the public domain, its classification as a barbiturate
anticonvulsant suggests a potent interaction with this receptor system.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic parameters for Alphenal, such as bioavailability, plasma protein
binding, volume of distribution, and elimination half-life, are not well-documented.

Studies on the metabolism of allylic barbiturates, including Alphenal, have shown that the allyl
side chain is a primary site of metabolic transformation. The metabolic pathways involve the
formation of epoxides and their subsequent hydrolysis to diols.

Experimental Protocols
Synthesis of 5-Allyl-5-phenylbarbituric Acid (Alphenal)

A general method for the synthesis of 5,5-disubstituted barbituric acids involves the
condensation of a disubstituted malonic ester with urea in the presence of a strong base, such
as sodium ethoxide. For the synthesis of Alphenal, diethyl allylphenylmalonate would be the
required precursor.

Methodology:
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» Preparation of Diethyl Allylphenylmalonate: This can be achieved by the sequential alkylation
of diethyl malonate, first with a phenyl halide and then with an allyl halide, or vice versa,
using a suitable base like sodium ethoxide.

o Condensation with Urea: Diethyl allylphenylmalonate is refluxed with urea in the presence of
sodium ethoxide in absolute ethanol.

 Acidification and Isolation: The resulting sodium salt of Alphenal is dissolved in water and
acidified with a mineral acid (e.g., HCI) to precipitate the free barbituric acid. The crude
product is then collected by filtration, washed, and purified by recrystallization.

Quantification of Alphenal in Biological Samples

Gas chromatography-mass spectrometry (GC-MS) is a sensitive and specific method for the
quantification of barbiturates in biological fluids.

Methodology:

o Sample Preparation: A known volume of the biological sample (e.g., plasma, urine) is
acidified.

 Liquid-Liquid Extraction: Alphenal is extracted from the aqueous sample into an organic
solvent (e.g., ethyl acetate, chloroform). An internal standard (e.g., a deuterated analog of
Alphenal or another barbiturate) is added prior to extraction for accurate quantification.

o Derivatization (Optional but Recommended): To improve chromatographic properties and
sensitivity, the extracted Alphenal can be derivatized, for example, by methylation with
diazomethane.

o GC-MS Analysis: The derivatized extract is injected into a gas chromatograph coupled to a
mass spectrometer. The instrument is operated in selected ion monitoring (SIM) mode to
enhance sensitivity and selectivity by monitoring characteristic ions of Alphenal and the
internal standard.

e Quantification: A calibration curve is constructed by analyzing standards of known
concentrations, and the concentration of Alphenal in the sample is determined by comparing
its peak area ratio to the internal standard with the calibration curve.
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In Vivo Evaluation of Anticonvulsant Activity

The anticonvulsant properties of Alphenal can be evaluated in various animal models of
epilepsy. The maximal electroshock (MES) test and the pentylenetetrazol (PTZ)-induced
seizure test are two commonly used screening models.[3][4][5]

Maximal Electroshock (MES) Seizure Model:
e Animals: Adult male mice or rats are typically used.

e Drug Administration: Alphenal is administered intraperitoneally (i.p.) or orally (p.0.) at various
doses. A vehicle control group receives the vehicle alone.

 Induction of Seizures: At a predetermined time after drug administration (to allow for drug
absorption and distribution), a maximal electrical stimulus is delivered via corneal or ear
electrodes.

o Observation: The animals are observed for the presence or absence of the tonic hindlimb
extension phase of the seizure.

o Endpoint: The ability of Alphenal to prevent the tonic hindlimb extension is considered a
measure of its anticonvulsant activity against generalized tonic-clonic seizures. The EDso
(the dose effective in protecting 50% of the animals) can be calculated.

Pentylenetetrazol (PTZ)-Induced Seizure Model:
e Animals: Adult male mice or rats are used.

o Drug Administration: Alphenal is administered i.p. or p.o. at various doses, with a control
group receiving the vehicle.

 Induction of Seizures: After a suitable absorption period, a convulsant dose of PTZ (typically
administered subcutaneously or intraperitoneally) is given.

e Observation: The animals are observed for the onset and severity of seizures (e.g.,
myoclonic jerks, clonic convulsions).

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


http://www.ijnrph.com/index.php/ijnrph/article/view/148
https://pmc.ncbi.nlm.nih.gov/articles/PMC7470169/
https://www.researchgate.net/publication/394265200_Experimental_Models_for_Anticonvulsant_Research_A_Comprehensive_Review_of_In_vivo_and_In_vitro_Approaches
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Endpoint: The ability of Alphenal to increase the latency to the first seizure or to prevent the
occurrence of clonic convulsions is a measure of its efficacy against absence and myoclonic
seizures. The EDso can be determined.

Signaling Pathways and Visualizations

The primary signaling pathway affected by Alphenal is the GABAergic inhibitory
neurotransmission pathway. The following diagrams illustrate this pathway and the workflow for
evaluating anticonvulsant activity.
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Caption: GABAergic signaling pathway and the modulatory effect of Alphenal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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